molecular formula C12H15IO2 B13015020 Ethyl 4-(3-iodopropyl)benzoate

Ethyl 4-(3-iodopropyl)benzoate

Cat. No.: B13015020
M. Wt: 318.15 g/mol
InChI Key: GXANORVTQGAGCE-UHFFFAOYSA-N
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Description

Ethyl 4-(3-iodopropyl)benzoate is an organic compound with the molecular formula C₁₂H₁₅IO₂. It is a benzoate ester that features an iodine atom attached to a propyl group, which is further connected to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-iodopropyl)benzoate typically involves the esterification of 4-(3-iodopropyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, such as modified clay, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-iodopropyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used (e.g., amines yield amides).

    Reduction: 4-(3-hydroxypropyl)benzoate.

    Oxidation: 4-(3-carboxypropyl)benzoate

Scientific Research Applications

Ethyl 4-(3-iodopropyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo specific chemical modifications.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 4-(3-iodopropyl)benzoate involves its interaction with various molecular targets. For instance, in biological systems, it can bind to specific receptors or enzymes, altering their activity. The iodine atom in the compound can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Ethyl 4-(3-iodopropyl)benzoate can be compared to other benzoate esters, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields of research Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis

Properties

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

ethyl 4-(3-iodopropyl)benzoate

InChI

InChI=1S/C12H15IO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2-4,9H2,1H3

InChI Key

GXANORVTQGAGCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCCI

Origin of Product

United States

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